(Z)-2-Hexenyl propanoate

Flavor regulation GRAS determination Food contact safety

(Z)-2-Hexenyl propanoate (CAS 56922-76-0), also known as cis-2-hexenyl propionate, is an unsaturated C9 carboxylic acid ester with molecular formula C9H16O2 and molecular weight 156.22 g/mol. It belongs to the green leaf volatile (GLV) family of C6-derived esters that contribute green, fruity aroma notes in numerous plant species.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 56922-76-0
Cat. No. B12696762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Hexenyl propanoate
CAS56922-76-0
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCC=CCOC(=O)CC
InChIInChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6-
InChIKeyLPWKTEHEFDVAQS-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-Hexenyl Propanoate (CAS 56922-76-0): Isomer-Specific Identity and Baseline Physicochemical Profile


(Z)-2-Hexenyl propanoate (CAS 56922-76-0), also known as cis-2-hexenyl propionate, is an unsaturated C9 carboxylic acid ester with molecular formula C9H16O2 and molecular weight 156.22 g/mol [1]. It belongs to the green leaf volatile (GLV) family of C6-derived esters that contribute green, fruity aroma notes in numerous plant species [2]. The compound possesses a (Z)-configured double bond between C2 and C3 of the hexenyl backbone, distinguishing it from its (E)-2 and (Z)-3 positional/conformational isomers . Predicted physicochemical parameters include a boiling point of 195.9 ± 9.0 °C at 760 mmHg, density of 0.896 ± 0.06 g/cm³, estimated logP of 3.127, and an estimated Kovats retention index of 1069 on non-polar stationary phase [1][3]. A UNII identifier (HVI7KJ67DU) has been assigned by the FDA, though assignment does not imply regulatory approval for use in food or fragrance [4].

Why Generic Substitution of (Z)-2-Hexenyl Propanoate with Other Hexenyl Esters Fails


The hexenyl propionate isomer family comprises at least three commercially relevant species—(Z)-2-hexenyl propanoate (CAS 56922-76-0), (E)-2-hexenyl propanoate (CAS 53398-80-4), and (Z)-3-hexenyl propanoate (CAS 33467-74-2)—alongside the shorter-chain acetate analog (Z)-2-hexenyl acetate (CAS 56922-75-9). Despite identical molecular formulae for the propionate isomers, these compounds exhibit stereochemistry-dependent differences in chromatographic retention, volatility, sensory character, and critically, regulatory status [1][2]. The (Z)-2 isomer lacks FEMA GRAS and JECFA food-flavoring approval—a binary regulatory distinction from its (E)-2 and (Z)-3 counterparts that possess FEMA numbers 3932 and 3933, respectively, and are explicitly evaluated for safe human consumption [3][4]. Furthermore, the (Z)-2 double-bond position and cis geometry produce a retention index (RI 1069) that is shifted relative to the (E)-2 isomer (RI 1088.7 on DB-1) and markedly different from the acetate analog (RI 993) [5][6]. These differences preclude casual interchange in analytical reference standards, regulatory-compliant formulations, and research contexts where isomer identity is the independent variable [7].

Quantitative Differentiation Evidence for (Z)-2-Hexenyl Propanoate Versus Closest Analogs


Regulatory Status: (Z)-2-Hexenyl Propanoate Lacks FEMA/JECFA Food-Flavor Approval While Isomers Are GRAS-Listed

(Z)-2-Hexenyl propanoate (CAS 56922-76-0) possesses no FEMA number and no JECFA food-flavoring evaluation, and is explicitly classified by the Good Scents Company as 'information only not used for fragrances or flavors' with flavor and fragrance use recommendations stated as 'not for flavor use' and 'not for fragrance use' [1]. In contrast, its (E)-2 isomer (CAS 53398-80-4) holds FEMA 3932 and JECFA 1378 with full specification status and an ADI determination of 'No safety concern at current levels of intake when used as a flavouring agent' as of JECFA Session 63 (2004) [2]. Its (Z)-3 isomer (CAS 33467-74-2) holds FEMA 3933 . The commercial mixed-isomer product (cis-3 & trans-2-hexenyl propionate) holds FEMA 3778 and is listed in the FDA EAFUS database as an approved flavoring agent [3].

Flavor regulation GRAS determination Food contact safety Regulatory compliance

Chromatographic Retention Index: (Z)-2-Hexenyl Propanoate RI 1069 vs. (E)-2 Isomer RI 1088.7 on Non-Polar Columns

The estimated Kovats retention index of (Z)-2-hexenyl propanoate on a non-polar stationary phase is 1069 [1]. The (E)-2 isomer has an experimentally determined RI of 1088.7 on DB-1 (100% dimethylpolysiloxane) under temperature-programmed conditions (40 °C, 3 K/min ramp) [2]. This yields a ΔRI of –19.7 index units for the (Z)-isomer relative to the (E)-isomer, sufficient for chromatographic resolution. For broader analytical context, (Z)-2-hexenyl acetate—the corresponding acetate ester—has an experimentally determined RI of 993 on CP-Sil-5CB (chemically equivalent to DB-1) [3], producing a ΔRI of +76 index units for the propanoate ester relative to its acetate analog.

GC-MS identification Retention index Isomer separation Volatile analysis

Boiling Point Differentiation: (Z)-2-Hexenyl Propanoate BP 195.9 °C vs. Isomer Mixture BP Range 169–178 °C

The estimated normal boiling point of (Z)-2-hexenyl propanoate is 195.9 ± 9.0 °C at 760 mmHg . The commercial mixed-isomer product (Z)-3- & (E)-2-hexenyl propionate (FEMA 3778) has a reported boiling range of 169–178 °C at atmospheric pressure [1]. The individual (Z)-3 isomer has a reported boiling point of 83 °C at 17 mmHg (lit.), corresponding to an estimated normal boiling point that is lower than that of the (Z)-2 isomer . This ~18–27 °C elevation in boiling point for the (Z)-2 isomer reflects altered intermolecular interactions arising from the cis-2 double bond geometry versus the cis-3/trans-2 configurations.

Volatility Boiling point Formulation stability Heat processing

Double-Bond Position and Geometry: (Z)-2 Configuration Confers Distinct Olfactory Character Versus (E)-2 and (Z)-3 Isomers

Within the hexenyl propionate isomer triad, the double-bond position and stereochemistry differentiate sensory profiles. The (Z)-2 (cis-2) isomer features a double bond between C2 and C3 with cis geometry, placing the ester oxygen in close proximity to the unsaturation. The (E)-2 isomer (trans-2) has an identical double-bond position but trans geometry, yielding a 'powerful fruity, ripe apple/pear note' with recommended fragrance use levels of 1–8% . The (Z)-3 isomer (cis-3) positions the double bond between C3 and C4, producing a 'sweet, powerful, intensely green odor that is vegetable-like and fatty with hints of tropical fruit' at recommended flavor use levels of 1–10 ppm . The commercial mixed-isomer product contains approximately 47% (Z)-3 isomer and 49% (E)-2 isomer [1]. Patent EP1188433 explicitly acknowledges that 2-hexenyl propanoate is a well-known reference odorant, while isomers with altered substitution patterns (e.g., 3-methyl-2-hexenyl propanoate) possess 'more pronounced green character' relative to the unsubstituted parent esters [2].

Structure-odor relationship Stereochemistry Olfactory receptor Sensory science

Ester Chain Length Effect: Propanoate (C9) vs. Acetate (C8) on Molecular Size and Physicochemical Properties

Compared with its lower homolog (Z)-2-hexenyl acetate (CAS 56922-75-9), (Z)-2-hexenyl propanoate exhibits systematic property shifts consistent with chain elongation. The propanoate has a molecular weight of 156.22 g/mol versus 142.2 g/mol for the acetate [1][2]. Its logP is estimated at 3.127 versus approximately 2.3–2.4 for the acetate (estimated from ACD/Labs and XlogP3), reflecting increased hydrophobicity [1]. The RI increases from 993 (acetate) to 1069 (propanoate) on non-polar columns, a ΔRI of +76 units consistent with the addition of one methylene group to the acyl moiety [3]. Aqueous solubility is estimated at 158.9 mg/L at 25 °C—approximately 1 mM—classifying both esters as poorly water-soluble [4]. These shifts affect headspace partitioning, GC retention time, and solvent compatibility in ways that are systematically predictable within the homologous series but preclude direct interchange.

Homologous series Physicochemical properties Partition coefficient Volatility

Analytical Reference Utility: (Z)-2-Hexenyl Propanoate as a Single-Isomer Standard for GLV Isomer Differentiation

The commercial hexenyl propionate flavor ingredient (FEMA 3778) is a mixture of (Z)-3 and (E)-2 isomers at approximately 47% and 49%, respectively, with the (Z)-2 isomer conspicuously absent [1]. The JECFA specification for trans-2-hexenyl propionate (JECFA 1378) requires a minimum assay of ≥95%, confirming the availability of the pure (E)-2 form, while (Z)-3-hexenyl propionate (FEMA 3933) is also available as a single-isomer product . Pure (Z)-2-hexenyl propanoate thus completes the isomer triad as a reference standard, enabling definitive peak assignment in GC-MS volatile profiling of plant tissues, foods, and fragrance formulations where GLV isomers co-elute or share mass spectral features [2]. Research studies on GLV isomer-specific insect olfactory responses have demonstrated that (Z)-3 and (E)-2 hexenyl acetates elicit distinct electrophysiological responses from olfactory receptor neurons, underscoring the biological relevance of precise isomer identification [3].

Analytical reference standard Isomer identification Green leaf volatile GC-MS method validation

Evidence-Backed Research and Industrial Application Scenarios for (Z)-2-Hexenyl Propanoate


Isomer-Specific Reference Standard for GC-MS Quantitative Analysis of Green Leaf Volatiles in Plant and Food Volatile Research

In plant volatile profiling studies where hexenyl propionate isomers may co-occur—such as in tea (Camellia sinensis), mango (Mangifera indica), guava (Psidium spp.), and plum (Prunus spp.) headspace analysis—pure (Z)-2-hexenyl propanoate serves as an essential single-isomer reference standard. The RI of 1069 on non-polar columns distinguishes it from (E)-2-hexenyl propanoate (RI 1088.7) and (Z)-2-hexenyl acetate (RI 993), enabling definitive chromatographic peak assignment when multiple GLV esters are present [1]. Its exclusion from the commercial FEMA 3778 mixed-isomer product (which contains only (Z)-3 and (E)-2 isomers) makes independent sourcing of the (Z)-2 standard necessary for laboratories that require complete isomer coverage in their reference libraries [2].

Olfactory Structure-Activity Relationship (SAR) Studies Investigating the Role of Double-Bond Position and Geometry on Odor Perception

The (Z)-2-hexenyl propanoate isomer provides a critical data point in systematic olfactory SAR studies examining how double-bond position (C2=C3 vs. C3=C4) and geometry (cis vs. trans) modulate odor character and receptor activation. As established in patent EP1188433, even subtle structural modifications to the hexenyl ester scaffold produce 'very original undernotes which differentiate them completely from the prior art esters of similar structure' [3]. The availability of pure (Z)-2, (E)-2, and (Z)-3 isomers enables controlled psychophysical experiments where only the stereochemical variable is altered while keeping molecular formula, functional group, and carbon skeleton constant, facilitating quantitative structure-odor relationship (QSOR) modeling [4].

Chemical Ecology Research on Isomer-Specific Insect Olfactory Responses to Green Leaf Volatiles

Research has demonstrated that insect olfactory receptor neurons can discriminate between GLV esters based on double-bond configuration and ester chain length. For example, cis-3-hexenyl acetate evokes significantly stronger electrophysiological responses in Manduca sexta projection neurons than cis-3-hexenyl propionate or cis-3-hexenyl butyrate, and (Z)-3-hexenyl acetate elicits distinct responses from (E)-2-hexenyl acetate in specialized olfactory glomeruli [5]. Pure (Z)-2-hexenyl propanoate extends this chemical ecology toolkit by providing the missing (Z)-2 propanoate probe—enabling researchers to ask whether insects that encounter hexenyl esters in host-plant volatiles exhibit isomer-specific behavioral or electrophysiological responses to the (Z)-2 configuration versus the more common (Z)-3 and (E)-2 forms [4].

Non-Food Fragrance Research and Olfactory Art Applications Requiring a Non-FEMA-Listed Isomer

Because (Z)-2-hexenyl propanoate is explicitly classified by the Good Scents Company as 'information only not used for fragrances or flavors' and carries no FEMA or JECFA food-flavoring designation, it occupies a unique niche: it can be explored in non-ingestible fragrance research, fine fragrance prototyping, and olfactory art applications without triggering food-contact regulatory obligations [2]. This status may be advantageous for exploratory perfumery research programs that wish to investigate novel green-fruity accords using a stereochemically defined ester that is deliberately excluded from the food-flavor supply chain, thereby simplifying intellectual property and regulatory management [3].

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